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Compound of Interest

Compound Name: ZM 449829

Cat. No.: B1663035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ZM 449829 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the

signaling pathways of several cytokines essential for lymphocyte development and function. By

competitively binding to the ATP-binding site of JAK3, ZM 449829 effectively blocks the

phosphorylation of downstream targets, most notably the Signal Transducer and Activator of

Transcription 5 (STAT5). This inhibition disrupts the JAK/STAT signaling cascade, leading to the

suppression of T-cell proliferation and other immune responses. These characteristics make

ZM 449829 a valuable tool for in vitro studies of autoimmune diseases, transplant rejection,

and hematological malignancies.

Mechanism of Action
ZM 449829 acts as an ATP-competitive inhibitor of JAK3. The binding of cytokines to their

receptors triggers the dimerization of receptor-associated JAKs, which then auto-phosphorylate

and activate each other. Activated JAKs subsequently phosphorylate the cytoplasmic tails of

the cytokine receptors, creating docking sites for STAT proteins. Upon recruitment, STATs are

phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of

target gene expression. ZM 449829 specifically targets JAK3, thereby preventing the

phosphorylation and activation of STAT5 and interrupting this signaling cascade.
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Caption: Mechanism of action of ZM 449829.

Quantitative Data Summary
The optimal working concentration of ZM 449829 is highly dependent on the specific cell type

and the experimental assay being performed. Below is a summary of reported in vitro

concentrations and IC50 values.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1663035?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663035?utm_src=pdf-body
https://www.benchchem.com/product/b1663035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target/Assay Cell Line/System Concentration/IC50 Reference(s)

Enzyme Inhibition

JAK3 Cell-free assay IC50 = 0.158 µM [1]

EGFR Cell-free assay IC50 = 10 µM [1]

JAK1 Cell-free assay IC50 = 19.95 µM [1]

Cellular Assays

Inhibition of STAT5

Phosphorylation

YTS, NK92, ex vivo

NK cells
1 µM

Decreased Cell

Migration
MCF-7 10 µM [1]

Decreased Colony

Formation
MCF-7 10 µM [1]

Inhibition of Vacuole

Formation

C. burnetii-infected

HeLa and THP-1 cells
10 µM [1]

Experimental Protocols
In Vitro JAK3 Kinase Assay
This protocol is designed to determine the IC50 of ZM 449829 against purified JAK3 enzyme.

Materials:

Recombinant human JAK3 enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

ATP

JAK3 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

ZM 449829 stock solution (in DMSO)
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96-well plates

ADP-Glo™ Kinase Assay kit (or similar)

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of ZM 449829 in kinase buffer. Also, prepare a vehicle control

(DMSO) and a no-inhibitor control.

In a 96-well plate, add 5 µL of the diluted ZM 449829 or control to each well.

Add 10 µL of a solution containing the JAK3 enzyme and the peptide substrate in kinase

buffer to each well.

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a detection kit such as

ADP-Glo™, following the manufacturer's instructions.[2][3]

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and

fit the data to a dose-response curve to determine the IC50 value.

Inhibition of STAT5 Phosphorylation (Western Blot)
This protocol details the assessment of ZM 449829's ability to inhibit cytokine-induced STAT5

phosphorylation in a cellular context.

Materials:

Cells expressing JAK3 (e.g., TF-1, Ba/F3)

Cell culture medium

Cytokine for stimulation (e.g., IL-2, GM-CSF)
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ZM 449829 stock solution (in DMSO)

Phosphatase and protease inhibitor cocktails

Lysis buffer (e.g., RIPA buffer)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in a culture plate and allow them to adhere or grow to the desired density.

Pre-treat the cells with various concentrations of ZM 449829 or vehicle (DMSO) for a

specified time (e.g., 1-2 hours).

Stimulate the cells with the appropriate cytokine (e.g., 25 ng/mL GM-CSF for TF-1 cells) for a

short period (e.g., 15-30 minutes).[4]

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and

protease inhibitors.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature the protein samples and separate them by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.[5]

[6]

Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ZM 449829 on the viability of a cell line, such as

MCF-7.

Materials:

MCF-7 cells (or other cell line of interest)

Complete culture medium

ZM 449829 stock solution (in DMSO)

96-well cell culture plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow

them to attach overnight.[7]
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Treat the cells with a serial dilution of ZM 449829 or vehicle control (DMSO) and incubate for

the desired duration (e.g., 24, 48, or 72 hours).

Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan

crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot

against the drug concentration to determine the GI50 (concentration for 50% growth

inhibition).

Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of ZM 449829 on the migratory capacity of

cells like MCF-7.[8]

Materials:

MCF-7 cells

Serum-free and complete culture medium

ZM 449829 stock solution (in DMSO)

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

Crystal violet staining solution

Cotton swabs

Procedure:

Starve MCF-7 cells in serum-free medium for 24 hours prior to the assay.
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Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the

24-well plate.

Resuspend the starved cells in serum-free medium, with or without different concentrations

of ZM 449829.

Seed the cell suspension into the upper chamber of the Transwell inserts.

Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24-48 hours).[9]

After incubation, remove the non-migrated cells from the upper surface of the insert

membrane with a cotton swab.

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

Stain the migrated cells with crystal violet solution.

Wash the inserts to remove excess stain and allow them to dry.

Count the number of migrated cells in several random fields under a microscope.

Colony Formation Assay
This assay evaluates the effect of ZM 449829 on the long-term proliferative capacity of single

cells.

Materials:

MCF-7 cells

Complete culture medium

ZM 449829 stock solution (in DMSO)

6-well plates

Crystal violet staining solution

Procedure:
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Prepare a single-cell suspension of MCF-7 cells.

Seed a low number of cells (e.g., 200-500 cells per well) into 6-well plates.[10][11]

Allow the cells to attach overnight.

Treat the cells with various concentrations of ZM 449829 or vehicle control. The treatment

can be continuous or for a defined period (e.g., 24 hours), after which the medium is

replaced with fresh medium without the inhibitor.

Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 2-3

days.[12]

After the incubation period, wash the colonies with PBS, fix them with a fixative (e.g.,

methanol), and stain with crystal violet.

Wash the plates with water to remove excess stain and allow them to air dry.

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
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Caption: General workflow for in vitro experiments with ZM 449829.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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